molecular formula C12H11Br2NO6 B12562393 Ethyl (4-nitrophenyl)methyl dibromopropanedioate CAS No. 143231-45-2

Ethyl (4-nitrophenyl)methyl dibromopropanedioate

Cat. No.: B12562393
CAS No.: 143231-45-2
M. Wt: 425.03 g/mol
InChI Key: CUPDKAHFNOJUCN-UHFFFAOYSA-N
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Description

Ethyl (4-nitrophenyl)methyl dibromopropanedioate is an organic compound that features a nitrophenyl group attached to a dibromopropanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-nitrophenyl)methyl dibromopropanedioate typically involves the reaction of ethyl (4-nitrophenyl)methyl malonate with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the malonate group. The process involves:

  • Dissolving ethyl (4-nitrophenyl)methyl malonate in an appropriate solvent such as dichloromethane.
  • Adding bromine dropwise to the solution while maintaining a low temperature to control the reaction rate.
  • Stirring the reaction mixture until the bromination is complete.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using large reactors to mix the reactants.
  • Employing automated systems to control the addition of bromine and maintain reaction conditions.
  • Utilizing industrial purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-nitrophenyl)methyl dibromopropanedioate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide for hydroxide substitution, or primary amines for amine substitution.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl (4-aminophenyl)methyl dibromopropanedioate.

    Substitution: Ethyl (4-nitrophenyl)methyl dihydroxypropanedioate or ethyl (4-nitrophenyl)methyl diaminepropanedioate.

    Hydrolysis: 4-nitrophenylacetic acid and dibromomalonic acid.

Scientific Research Applications

Ethyl (4-nitrophenyl)methyl dibromopropanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (4-nitrophenyl)methyl dibromopropanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl (4-nitrophenyl)methyl dibromopropanedioate can be compared with similar compounds such as:

    Ethyl (4-nitrophenyl)methyl malonate: Lacks the bromine atoms, making it less reactive in substitution reactions.

    Ethyl (4-aminophenyl)methyl dibromopropanedioate: Contains an amino group instead of a nitro group, leading to different biological activities.

    Ethyl (4-nitrophenyl)methyl dihydroxypropanedioate: Formed by substitution of bromine atoms with hydroxide ions, resulting in different chemical properties.

Properties

CAS No.

143231-45-2

Molecular Formula

C12H11Br2NO6

Molecular Weight

425.03 g/mol

IUPAC Name

1-O-ethyl 3-O-[(4-nitrophenyl)methyl] 2,2-dibromopropanedioate

InChI

InChI=1S/C12H11Br2NO6/c1-2-20-10(16)12(13,14)11(17)21-7-8-3-5-9(6-4-8)15(18)19/h3-6H,2,7H2,1H3

InChI Key

CUPDKAHFNOJUCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])(Br)Br

Origin of Product

United States

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